

Bioanalytical Assay of Obeticholic Acid-d4 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Obeticholic Acid-d4*

Cat. No.: *B12423103*

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of **Obeticholic Acid-d4** (OCA-d4) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This stable isotope-labeled analogue of Obeticholic Acid (OCA) is primarily utilized as an internal standard (IS) in bioanalytical assays to ensure accuracy and precision in the quantification of the parent drug, OCA. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist.^[1] It is a semi-synthetic bile acid analogue of chenodeoxycholic acid and is used in the treatment of primary biliary cholangitis (PBC).^[1] Accurate measurement of OCA concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as **Obeticholic Acid-d4**, is the gold standard for quantitative bioanalysis using LC-MS/MS. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.

This application note describes a robust and sensitive LC-MS/MS method for the determination of OCA in human plasma, employing OCA-d4 as the internal standard. The method is suitable for regulated bioanalysis and can be adapted for various clinical and preclinical studies.

Experimental Protocols

Materials and Reagents

- Obeticholic Acid (OCA) reference standard
- **Obeticholic Acid-d4** (OCA-d4) internal standard
- Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized or Milli-Q)
- Solid Phase Extraction (SPE) cartridges or plates (e.g., Oasis HLB)
- 96-well plates (for sample processing and analysis)

Instrumentation

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 μ m particle size) is commonly used.[2]

Preparation of Standard and Quality Control (QC) Samples

- **Stock Solutions:** Prepare individual stock solutions of OCA and OCA-d4 in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the OCA stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve.
- **Internal Standard Working Solution:** Prepare a working solution of OCA-d4 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
- **Calibration Standards and QC Samples:** Spike blank human plasma with the OCA working standard solutions to prepare calibration standards at various concentration levels. Similarly, prepare quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction technique is recommended for the extraction of OCA and OCA-d4 from human plasma.^[3]

- **Sample Pre-treatment:** To 250 µL of human plasma (calibration standards, QCs, or unknown samples), add 25 µL of the OCA-d4 internal standard working solution and vortex briefly.
- **SPE Cartridge Conditioning:** Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of water to remove interfering substances.
- **Elution:** Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube or 96-well plate.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.

Liquid Chromatography:

- Column: C18, 2.1 x 50 mm, 2.7 μ m
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min^[2]
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
- Injection Volume: 5-10 μ L

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor-to-product ion transitions should be optimized for the specific mass spectrometer being used.
 - For Obeticholic Acid, a common transition is m/z 419.3 \rightarrow 355.3.
 - For a deuterated internal standard like OCA-d4, the precursor ion will be shifted by +4 Da (m/z 423.3). The product ion may or may not be shifted depending on the position of the deuterium labels. A common approach is to monitor a non-deuterated fragment. Therefore, a potential transition for OCA-d4 would be m/z 423.3 \rightarrow 355.3. It is crucial to confirm the optimal transitions through infusion of the individual standards.

Data Presentation

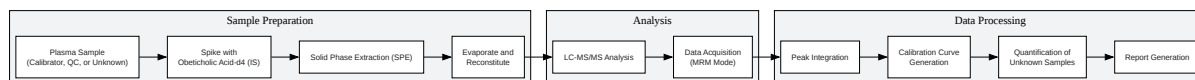
The quantitative performance of the bioanalytical method should be evaluated according to regulatory guidelines (e.g., FDA, EMA). Key parameters are summarized in the table below, with typical values obtained from published methods for Obeticholic Acid.

Parameter	Typical Value
Linearity Range	0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Correlation Coefficient (r^2)	> 0.99
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical assay of Obeticholic Acid using **Obeticholic Acid-d4** as an internal standard.

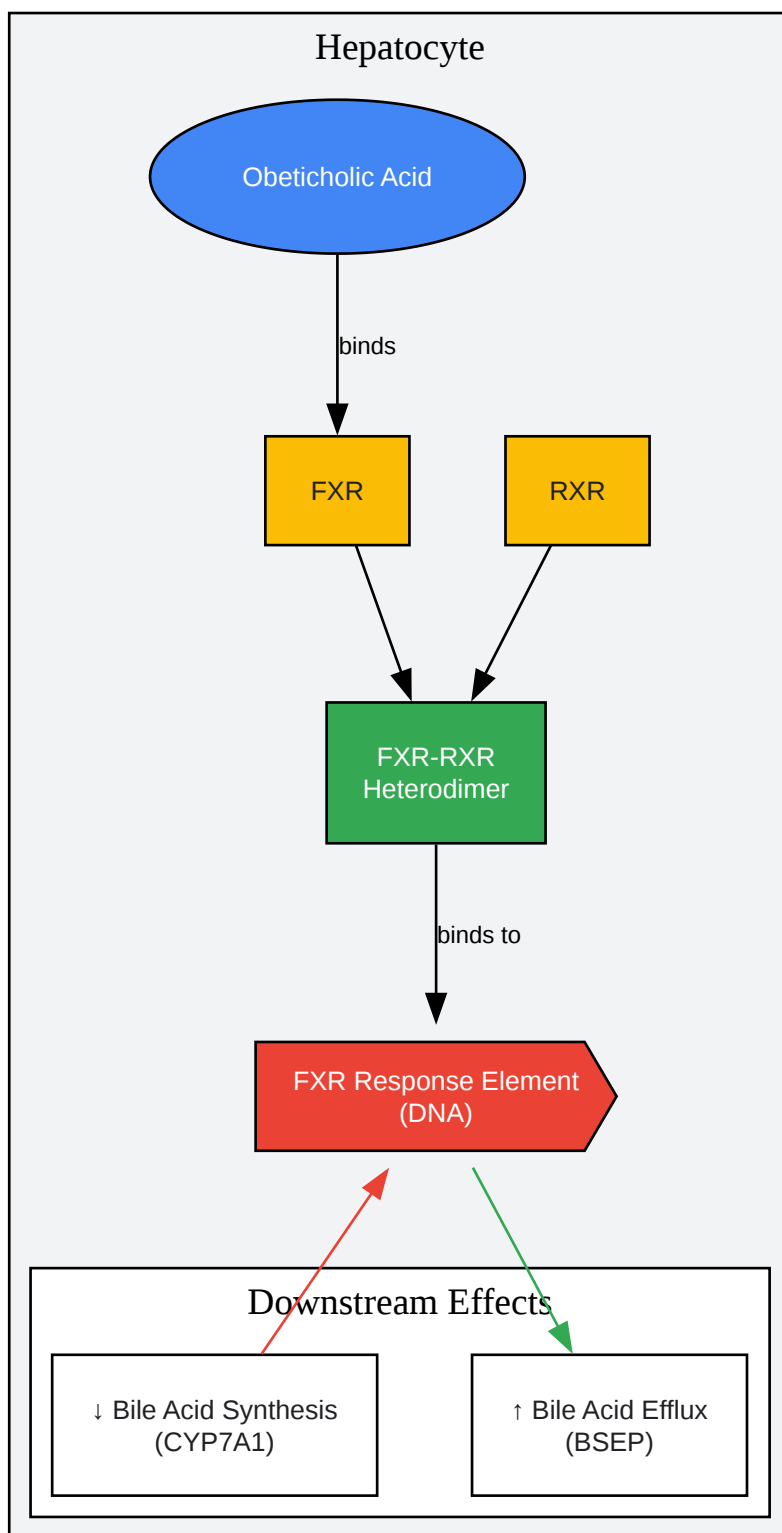


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Bioanalytical workflow for Obeticholic Acid quantification.

Farnesoid X Receptor (FXR) Signaling Pathway

Obeticholic acid is an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. The diagram below provides a simplified overview of the FXR signaling pathway.



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Simplified FXR signaling pathway activated by Obeticholic Acid.

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